Israpafant

説明

特性

IUPAC Name |

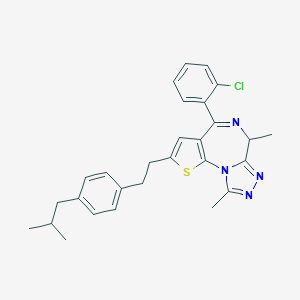

7-(2-chlorophenyl)-9,13-dimethyl-4-[2-[4-(2-methylpropyl)phenyl]ethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29ClN4S/c1-17(2)15-21-11-9-20(10-12-21)13-14-22-16-24-26(23-7-5-6-8-25(23)29)30-18(3)27-32-31-19(4)33(27)28(24)34-22/h5-12,16-18H,13-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSWMRJVUJSDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NN=C(N2C3=C(C=C(S3)CCC4=CC=C(C=C4)CC(C)C)C(=N1)C5=CC=CC=C5Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020312 | |

| Record name | Israpafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117279-73-9 | |

| Record name | Israpafant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117279-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Israpafant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117279739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Israpafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISRAPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MCV749SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Israpafant: A Technical Guide to its Antagonism of PAF Receptor and Inhibition of Intracellular Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of israpafant (apafant), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The document elucidates the mechanism of action of this compound, with a primary focus on its role in the inhibition of intracellular calcium mobilization, a critical step in the PAF signaling cascade. Detailed experimental protocols for assessing this compound's activity are provided, alongside a quantitative summary of its pharmacological properties. Signaling pathway and experimental workflow diagrams are included to offer a clear visual representation of the concepts discussed.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] Its biological effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[3] Upon activation, the PAF receptor primarily couples to Gq and Gi proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 acts as a second messenger, binding to its receptors on the endoplasmic reticulum and triggering the release of stored calcium (Ca2+) into the cytoplasm. This elevation of intracellular calcium is a pivotal event that orchestrates a variety of cellular responses, including platelet and neutrophil aggregation.[4][5]

This compound (also known as apafant (B1666065) and WEB 2086) is a well-characterized, potent, and specific synthetic antagonist of the PAF receptor.[4][6] By competitively binding to the PAF receptor, this compound effectively blocks the actions of PAF, thereby inhibiting the downstream signaling events, most notably the mobilization of intracellular calcium. This guide will delve into the technical aspects of this compound's function, presenting key data and methodologies for its study.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound's interaction with the PAF receptor and its inhibitory effects on PAF-induced cellular responses.

Table 1: this compound Binding Affinity

| Parameter | Value | Cell Type/System | Reference |

| Kd | 15 nM | Human Platelets | [4] |

Kd (Equilibrium Dissociation Constant) represents the concentration of this compound required to occupy 50% of the PAF receptors at equilibrium. A lower Kd value indicates a higher binding affinity.

Table 2: this compound Inhibitory Potency

| Parameter | Value | Cell Type | Downstream Effect Measured | Reference |

| IC50 | 170 nM | Human Platelets | PAF-induced Aggregation | [4][6] |

| IC50 | 360 nM | Human Neutrophils | PAF-induced Aggregation | [4][6] |

IC50 (Half-maximal Inhibitory Concentration) is the concentration of this compound that inhibits 50% of the PAF-induced response. The inhibition of platelet and neutrophil aggregation is a direct functional consequence of the blockade of intracellular calcium mobilization.

Signaling Pathway

The binding of PAF to its receptor initiates a well-defined signaling cascade leading to intracellular calcium mobilization. This compound acts as a competitive antagonist at the receptor level, preventing the initiation of this cascade.

References

- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pardon Our Interruption [opnme.com]

- 5. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

Israpafant Pharmacokinetics: A Deep Dive into Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Israpafant, also known by its developmental code Y-24180, is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a variety of inflammatory and allergic diseases. By blocking the PAF receptor, this compound holds therapeutic potential for conditions such as asthma and allergic reactions. Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for predicting its behavior in humans and for designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties.

I. Pharmacokinetic Profile in Rats

A pivotal study investigating the disposition of 14C-labeled this compound in male rats following a single oral administration has provided valuable insights into its pharmacokinetic profile.

Data Presentation: Pharmacokinetic Parameters in Male Rats

| Parameter | Non-fasting Condition | Fasting Condition | Reference |

| Time to Maximum Plasma Radioactivity (Tmax) | 2 hours | 4 hours | [1] |

| Estimated Absorption from Digestive Tract | At least 70% of dose | At least 70% of dose | [1] |

| Serum Protein Binding (1 hour post-dose) | 86.6% | - | [1] |

| Serum Protein Binding (6 hours post-dose) | 72.6% | - | [1] |

| Primary Route of Excretion | Feces | Feces | [1] |

| Cumulative Fecal Excretion (within 120 hours) | 96.6% of dose | - | [1] |

| Biliary Excretion (in bile-duct cannulated rats, within 72 hours) | 69% of dose | - | [1] |

| Enterohepatic Circulation | At least 29.3% of biliary radioactivity reabsorbed | - | [1] |

Experimental Protocols

Study of 14C-Labeled Y-24180 in Male Rats

-

Test Substance: 14C-labeled this compound (Y-24180).

-

Animal Model: Male rats.

-

Administration: Single oral administration.

-

Study Arms:

-

Non-fasting condition.

-

Fasting condition.

-

Bile-duct cannulated rats for biliary excretion studies.

-

-

Sample Collection:

-

Blood samples were collected at various time points to determine plasma radioactivity concentrations.

-

Urine and feces were collected for 120 hours to determine the route and extent of excretion.

-

In bile-duct cannulated rats, bile was collected for 72 hours.

-

-

Analytical Method: Radioactivity in plasma, urine, feces, and bile was quantified using liquid scintillation counting. Serum protein binding was determined by ultrafiltration.[1]

II. Experimental Workflows and Biological Pathways

Experimental Workflow for Oral Pharmacokinetic Study in Rats

The following diagram illustrates the general workflow for an oral pharmacokinetic study in rats, based on the methodologies described in the available literature.

Figure 1: General workflow for an oral pharmacokinetic study in rats.

Drug Disposition Workflow of this compound in Rats

Based on the excretion data in rats, the following diagram illustrates the disposition of orally administered this compound.

Figure 2: this compound's absorption and excretion pathway in rats.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

This compound is an antagonist of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a cascade of intracellular signaling events that are implicated in inflammation and allergic responses. The diagram below outlines the major signaling pathways activated by PAFR.[2][3][4][5]

Figure 3: Simplified PAF receptor signaling pathway.

III. Discussion and Future Directions

The available data from a study in male rats provides a solid foundation for understanding the pharmacokinetic profile of this compound. The compound is well-absorbed orally, with the presence of food appearing to hasten its absorption. A notable characteristic is its extensive excretion via the biliary-fecal route, with significant enterohepatic circulation, which may contribute to its prolonged presence in the body. The high plasma protein binding suggests that the free fraction of the drug, which is responsible for its pharmacological effect, is relatively low.

While the rat data is informative, a comprehensive understanding of this compound's pharmacokinetics requires data from other animal species, particularly non-rodents like dogs and monkeys. Such comparative data would be invaluable for interspecies scaling and for more accurately predicting human pharmacokinetics. Future research should focus on conducting pharmacokinetic studies in these species to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.

Furthermore, detailed metabolic profiling in different species would help identify any species-specific metabolites and metabolic pathways. This information is critical for assessing the potential for drug-drug interactions and for understanding the complete disposition of the drug.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]

- 5. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

Israpafant's Binding Affinity for the Platelet-Activating Factor (PAF) Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Israpafant (Y-24180) for the Platelet-Activating Factor (PAF) receptor. This compound is a potent and selective antagonist of the PAF receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. This document summarizes key binding affinity data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates high-affinity binding to the PAF receptor, effectively antagonizing the actions of the endogenous ligand, Platelet-Activating Factor. The following table summarizes the available quantitative data that characterizes the binding profile of this compound.

| Ligand | Parameter | Species | Assay System | Value (nM) | Reference |

| This compound (Y-24180) | IC50 | Human | PAF-induced platelet aggregation | 0.84 | [1] |

| This compound (Y-24180) | IC50 | Rabbit | PAF-induced platelet aggregation | 3.84 | [1] |

| This compound (Y-24180) | Ki | Rat | Benzodiazepine (B76468) Receptor Binding | 3680 |

Experimental Protocols

The determination of the binding affinity of this compound for the PAF receptor typically involves competitive radioligand binding assays and functional assays such as platelet aggregation inhibition.

Competitive Radioligand Binding Assay

This in vitro assay directly measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the PAF receptor. A common radioligand used is [3H]PAF.

Objective: To determine the inhibition constant (Ki) of this compound for the PAF receptor.

Materials:

-

Radioligand: [3H]Platelet-Activating Factor ([3H]PAF)

-

Unlabeled Ligand: this compound (Y-24180)

-

Receptor Source: Membranes prepared from cells expressing the PAF receptor (e.g., rabbit platelets, human platelets, or transfected cell lines).

-

Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and MgCl2.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Membrane Preparation: Platelet membranes are prepared by homogenization and centrifugation of platelet-rich plasma. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in microtiter plates. Each well contains the platelet membrane preparation, a fixed concentration of [3H]PAF, and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]PAF (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Israpafant's Attenuation of Inflammatory Cascades: A Technical Guide to Downstream Signaling Pathways

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Israpafant (Y-24180) is a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor implicated in a myriad of inflammatory and pathological processes. By competitively inhibiting the binding of Platelet-Activating Factor (PAF), this compound effectively abrogates the activation of several critical downstream signaling pathways. This technical guide provides an in-depth exploration of the signaling cascades affected by this compound, presenting quantitative data on its inhibitory effects and detailed experimental protocols for key assays. The guide is intended to serve as a comprehensive resource for researchers investigating PAF-mediated signaling and the therapeutic potential of PAFR antagonists like this compound.

Introduction: this compound and the Platelet-Activating Factor Receptor

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in diverse physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the Platelet-Activating Factor Receptor (PAFR), a seven-transmembrane G-protein coupled receptor (GPCR). Upon PAF binding, the PAFR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the initiation of a complex network of intracellular signaling pathways.

This compound (Y-24180) is a thienotriazolodiazepine derivative that acts as a highly selective and potent competitive antagonist of the PAFR. Its primary mechanism of action is to block the binding of PAF to its receptor, thereby preventing the initiation of downstream signaling cascades. This antagonistic action underlies its potential therapeutic applications in various inflammatory conditions.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound as a PAFR antagonist has been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data on its inhibitory effects.

| Parameter | Species/Cell Type | Value | Reference |

| IC50 (PAF-induced platelet aggregation) | Human | 0.84 nM | [Not explicitly stated, but referenced] |

| IC50 (PAF-induced platelet aggregation) | Rabbit | 3.84 nM | [Not explicitly stated, but referenced] |

| Inhibition of PAF-induced CD11b expression on eosinophils | Human | Significant at ≥ 0.01 µM | [1] |

| Inhibition of PAF-induced sICAM-1 binding to eosinophils | Human | Significant at ≥ 0.01 µM | [1] |

| Inhibition of LTB4-induced CD11b expression on eosinophils | Human | 1 µM | [1] |

| Inhibition of LTB4-induced sICAM-1 binding to eosinophils | Human | 1 µM | [1] |

Downstream Signaling Pathways Modulated by this compound

By blocking the initial PAF-PAFR interaction, this compound effectively dampens the activation of multiple downstream signaling pathways. This section details the key pathways affected and provides diagrams to visualize these complex networks.

G-Protein Coupling and Phospholipase C (PLC) Activation

The PAFR is known to couple to several types of G-proteins, primarily Gq/11 and Gi/o. Activation of Gq/11 leads to the stimulation of Phospholipase C (PLC), a pivotal enzyme in phosphoinositide signaling. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). This compound, by preventing PAFR activation, inhibits this entire cascade.

Mitogen-Activated Protein Kinase (MAPK) Cascades

The activation of PAFR also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways. These pathways are crucial for regulating a wide range of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. The activation of these kinases is often mediated by upstream signaling components such as Ras and various MAP Kinase Kinases (MAPKKs). This compound's blockade of PAFR prevents the phosphorylation and subsequent activation of these key inflammatory kinases.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is another critical downstream effector of PAFR activation. This pathway is centrally involved in cell survival, proliferation, and migration. Upon PAFR activation, PI3K is recruited to the plasma membrane where it phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound's antagonism of PAFR disrupts the initiation of this pro-survival pathway.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. PAFR activation can lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins. This phosphorylation marks IκBs for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes. By blocking PAFR, this compound prevents the activation of this pro-inflammatory transcription factor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on PAF-mediated signaling pathways.

PAF-Induced Platelet Aggregation Assay

Objective: To determine the IC50 of this compound for the inhibition of PAF-induced human platelet aggregation.

Materials:

-

Freshly drawn human venous blood collected into 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) prepared by centrifugation.

-

Platelet-activating factor (PAF) stock solution.

-

This compound stock solution.

-

Aggregometer.

Procedure:

-

Prepare PRP by centrifuging citrated whole blood at 150 x g for 15 minutes at room temperature.

-

Adjust the platelet count of the PRP to approximately 2.5 x 10^8 cells/mL with platelet-poor plasma.

-

Pre-warm the PRP to 37°C for 10 minutes.

-

Add various concentrations of this compound or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of PAF.

-

Monitor the change in light transmittance for 5-10 minutes using an aggregometer.

-

Calculate the percentage of inhibition of aggregation for each this compound concentration and determine the IC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure the effect of this compound on PAF-induced intracellular calcium mobilization.

Materials:

-

Cells expressing PAFR (e.g., platelets, eosinophils, or a transfected cell line).

-

Fura-2 AM or other suitable calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

PAF stock solution.

-

This compound stock solution.

-

Fluorometric imaging plate reader or spectrofluorometer.

Procedure:

-

Load the cells with Fura-2 AM (typically 2-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in HBSS and transfer to a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).

-

Add PAF to stimulate the cells and immediately begin recording the fluorescence ratio over time.

-

Analyze the data to determine the peak intracellular calcium concentration and the inhibitory effect of this compound.

Western Blot for MAPK Phosphorylation

Objective: To assess the effect of this compound on PAF-induced phosphorylation of ERK and p38 MAPK.

Materials:

-

Cells expressing PAFR.

-

Serum-free cell culture medium.

-

PAF stock solution.

-

This compound stock solution.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies against phospho-ERK, total ERK, phospho-p38, and total p38.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with PAF for 5-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL substrate and a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total ERK) to normalize for loading.

-

Quantify the band intensities to determine the effect of this compound on MAPK phosphorylation.

NF-κB Nuclear Translocation Assay (EMSA)

Objective: To determine the effect of this compound on PAF-induced nuclear translocation of NF-κB.

Materials:

-

Cells expressing PAFR.

-

PAF stock solution.

-

This compound stock solution.

-

Nuclear extraction kit or buffers.

-

BCA protein assay kit.

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., 32P) or a non-radioactive label.

-

Poly(dI-dC).

-

EMSA binding buffer.

-

Native polyacrylamide gel and electrophoresis apparatus.

-

Autoradiography film or imaging system for non-radioactive probes.

Procedure:

-

Pre-treat cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with PAF for 30-60 minutes.

-

Prepare nuclear extracts from the cells.

-

Determine the protein concentration of the nuclear extracts.

-

Set up the binding reaction by incubating the nuclear extract with the labeled NF-κB probe and poly(dI-dC) in EMSA binding buffer for 20-30 minutes at room temperature.

-

For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Dry the gel and expose it to autoradiography film or use an appropriate imaging system.

-

Analyze the gel to determine the effect of this compound on the formation of the NF-κB-DNA complex.

Conclusion

This compound is a potent and selective PAFR antagonist that effectively inhibits multiple downstream signaling pathways integral to the inflammatory response. By blocking the initial interaction between PAF and its receptor, this compound prevents the activation of G-protein-mediated signaling, including the PLC/IP3/Ca2+ and MAPK cascades, as well as the PI3K/Akt and NF-κB pathways. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers in the field of inflammation and drug discovery. Further investigation into the precise molecular interactions and the full spectrum of downstream effects of this compound will continue to elucidate its therapeutic potential in a range of PAF-mediated diseases.

References

Israpafant's Attenuation of G-Protein Coupled Receptor Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Israpafant (Y-24180) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) critically involved in inflammatory and allergic responses. This technical guide delineates the mechanism of action of this compound, focusing on its effects on downstream signaling cascades initiated by PAF receptor activation. This document provides a comprehensive summary of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and the PAF Receptor

This compound is a thienotriazolodiazepine derivative that exhibits high affinity and selectivity for the PAF receptor (PAFR).[1] The PAFR is a seven-transmembrane GPCR that, upon binding its ligand, platelet-activating factor, initiates a cascade of intracellular signaling events. These events are central to various physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions such as asthma.[2][3] this compound acts by competitively binding to the PAFR, thereby preventing the binding of PAF and inhibiting the subsequent activation of downstream signaling pathways.

G-Protein Coupling and Downstream Signaling of the PAF Receptor

The PAF receptor is known to couple to at least two major classes of heterotrimeric G-proteins: Gq and Gi. This dual coupling allows for the activation of multiple downstream effector enzymes and the generation of various second messengers.

-

Gq-Mediated Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various cellular proteins and culminating in physiological responses such as platelet aggregation and inflammatory mediator release.

-

Gi-Mediated Pathway: The Gi alpha subunit, when activated, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways, influencing cellular processes like inflammation and smooth muscle contraction.

Quantitative Pharmacology of this compound

The potency and selectivity of this compound as a PAFR antagonist have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Species | Assay | Value | Reference |

| IC50 | Human | PAF-induced Platelet Aggregation | 0.84 nM | [1] |

| IC50 | Rabbit | PAF-induced Platelet Aggregation | 3.84 nM | [1] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit the PAF-induced response by 50%.

Mechanism of Action: Inhibition of Downstream Signaling

By blocking the binding of PAF to its receptor, this compound effectively attenuates the initiation of the Gq and Gi-mediated signaling cascades. This leads to the inhibition of downstream events, including:

-

Inhibition of Platelet Aggregation: As demonstrated by its low nanomolar IC50 values, this compound is a potent inhibitor of PAF-induced platelet aggregation.[1] This is a direct consequence of blocking the Gq/PLC/Ca2+ signaling pathway.

-

Suppression of Inflammatory Responses: this compound has been shown to suppress allergic cutaneous reactions, including eosinophilia, cytokine production, edema, and erythema in mice.[1][2] This is attributed to its ability to block PAFR signaling in various immune cells.

-

Modulation of Eosinophil Activation: this compound inhibits the PAF-induced activation of eosinophils, key effector cells in allergic inflammation and asthma.[4]

Experimental Protocols

PAF-Induced Platelet Aggregation Assay

This assay is a fundamental method to determine the inhibitory potency of PAFR antagonists like this compound.

Objective: To measure the concentration-dependent inhibition of PAF-induced human platelet aggregation by this compound.

Methodology:

-

Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, drug-free volunteers into tubes containing 3.8% (w/v) sodium citrate.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

-

Platelet Aggregation Measurement (Light Transmission Aggregometry - LTA):

-

Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.

-

Pre-warm the PRP aliquots to 37°C for at least 5 minutes before the assay.

-

Place a cuvette with PRP in the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation level.

-

Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 1-10 nM).

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Intracellular Calcium Mobilization Assay

This assay assesses the effect of this compound on the Gq-mediated release of intracellular calcium.

Objective: To measure the inhibition of PAF-induced intracellular calcium mobilization by this compound.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture a suitable cell line expressing the PAF receptor (e.g., human platelets, neutrophils, or a recombinant cell line) under appropriate conditions.

-

Harvest the cells and wash them with a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

-

Fluorometric Measurement:

-

Resuspend the dye-loaded cells in the assay buffer.

-

Use a fluorescence plate reader or a fluorometer to measure the baseline fluorescence.

-

Add this compound (at various concentrations) or vehicle control to the cells and incubate for a short period.

-

Stimulate the cells with PAF and immediately begin recording the fluorescence intensity over time. For Fura-2, this involves measuring the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, a single excitation wavelength (e.g., 488 nm) is used.

-

The increase in fluorescence intensity or the 340/380 ratio reflects the increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each condition.

-

Calculate the percentage of inhibition of the PAF-induced calcium response by this compound at each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Clinical Significance and Therapeutic Potential

The potent anti-platelet and anti-inflammatory effects of this compound, mediated through the blockade of PAFR signaling, underscore its therapeutic potential in a range of conditions. Notably, a randomized, double-blind, placebo-controlled, two-phase cross-over study was conducted to evaluate the effects of this compound (Y-24180) on bronchial hyperresponsiveness (BHR) in 13 patients with extrinsic stable asthma.[5] In this study, oral administration of this compound (20 mg twice daily for 2 weeks) significantly improved the provocative concentration of methacholine (B1211447) producing a 20% fall in FEV1 (PC20-FEV1), a key index of BHR.[5] These findings suggest that PAF is an important mediator in the bronchial hyperresponsiveness associated with asthma in humans and highlight the potential of this compound as a therapeutic agent for this condition.[5]

Visualizing the Molecular Interactions and Workflows

Signaling Pathways

Caption: PAF Receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflows

Caption: Workflow for key in vitro assays to characterize this compound.

Conclusion

This compound is a potent and selective PAF receptor antagonist that effectively inhibits Gq and Gi-mediated signaling pathways. Its ability to block PAF-induced platelet aggregation and inflammatory responses, as demonstrated in preclinical and clinical studies, highlights its potential as a therapeutic agent for a variety of inflammatory and allergic disorders, including asthma. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PAF receptor antagonists and related signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of Y-24180, an antagonist at platelet-activating factor (PAF) receptors, on IgE-mediated cutaneous reactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. Inhibition of activation of human peripheral blood eosinophils by Y-24180, an antagonist to platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a PAF antagonist, Y-24180, on bronchial hyperresponsiveness in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Israpafant: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Israpafant (WEB2086) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in a wide array of inflammatory processes. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks downstream signaling cascades that lead to hallmark inflammatory responses, including platelet and neutrophil aggregation, cytokine release, and increased vascular permeability. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in inflammatory diseases.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in the pathogenesis of various inflammatory and allergic diseases. Its effects are mediated through the PAF receptor (PAFR), which is expressed on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells. Activation of the PAFR triggers a cascade of intracellular events, leading to cellular activation, aggregation, and the release of pro-inflammatory mediators.[1]

This compound is a thieno-triazolodiazepine derivative that acts as a specific and competitive antagonist of the PAF receptor.[2] Its ability to block the actions of PAF makes it a compelling candidate for the treatment of inflammatory conditions. This guide will delve into the quantitative data supporting its anti-inflammatory effects, the detailed protocols used in its evaluation, and the signaling pathways it modulates.

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its anti-inflammatory effects by directly competing with PAF for binding to the PAF receptor. The PAF receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3]

Signaling Pathway

Upon PAF binding, the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][5] The increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of cellular responses. These include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and inflammation.[1][2] this compound, by blocking the initial binding of PAF, prevents the initiation of this entire signaling cascade.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models.

In Vitro Studies

| Parameter | Cell Type | Species | IC50 / KD | Reference |

| PAF Receptor Binding (KD) | Platelets | Human | 15 nM | [2] |

| PAF-Induced Platelet Aggregation (IC50) | Platelets | Human | 170 nM | [2] |

| PAF-Induced Neutrophil Aggregation (IC50) | Neutrophils | Human | 360 nM | [2] |

| LPS-Induced TNF-α Production Inhibition | Peritoneal Macrophages | Murine | Significant inhibition at 1 µM and 10 µM |

In Vivo Studies

| Model | Species | This compound Dose | Effect | Reference |

| PAF-Induced Wheal Formation | Horse | 1-10 µ g/site (local) | Dose-dependent reduction | |

| PAF-Induced Neutrophil Accumulation | Horse | 10 µ g/site (local) | Inhibition of neutrophil infiltration | |

| Allergen-Induced Asthmatic Response | Human | 100 mg, three times a day for one week | No significant attenuation of early or late asthmatic responses or airway hyperresponsiveness |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory properties of this compound.

In Vitro PAF-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by PAF.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

-

Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer. A baseline is established with PRP.

-

Inhibition Assay: this compound, at various concentrations, is pre-incubated with the PRP for a specified time (e.g., 1-3 minutes).

-

Induction of Aggregation: PAF is added to the PRP to induce aggregation, and the change in light transmission is recorded over time.

-

Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the control (PAF alone). The IC50 value is then determined.

In Vivo PAF-Induced Cutaneous Inflammation in Horses

This model assesses the effect of this compound on PAF-induced edema (wheal formation) and neutrophil infiltration in the skin.

Protocol:

-

Animal Subjects: Healthy horses are used for the study.

-

Intradermal Injections: A baseline is established by intradermally injecting a control vehicle. Subsequently, PAF is injected at various sites to induce an inflammatory response.

-

Treatment: this compound is administered either locally (co-injected with PAF) or systemically (intravenous injection) at specified doses.

-

Measurement of Wheal Formation: The diameter of the wheal (edema) at the injection site is measured at different time points after injection.

-

Neutrophil Accumulation Assessment: Skin biopsies are taken from the injection sites at various time points. The tissue is then processed for histological analysis.

-

Histological Analysis: The biopsy sections are stained (e.g., with Hematoxylin and Eosin) to visualize and quantify the number of neutrophils that have infiltrated the tissue.[6][7][8]

In Vitro Inhibition of TNF-α Production from Macrophages

This assay determines the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by macrophages.

Protocol:

-

Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage. The cells are then washed and cultured in appropriate media.

-

Cell Stimulation: The cultured macrophages are primed and then stimulated with Lipopolysaccharide (LPS) to induce the production and release of TNF-α.

-

Treatment: this compound is added to the cell cultures at different concentrations prior to or concurrently with LPS stimulation.

-

Sample Collection: The cell culture supernatant is collected after a specific incubation period.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated control.

Discussion and Future Directions

The data presented in this guide demonstrate that this compound is a potent antagonist of the PAF receptor with clear anti-inflammatory effects in preclinical models. Its ability to inhibit platelet and neutrophil aggregation, as well as reduce the production of the key pro-inflammatory cytokine TNF-α, underscores its potential as a therapeutic agent for inflammatory diseases.

However, the results from a clinical trial in asthma were not positive, indicating that PAF may not be a primary driver of the inflammatory response in this specific patient population or that the dosing regimen was not optimal.[9] Further research is warranted to explore the efficacy of this compound in other inflammatory conditions where PAF is known to play a more significant role.

Future studies should aim to:

-

Investigate the effect of this compound on a broader range of pro-inflammatory cytokines and chemokines.

-

Evaluate the efficacy of this compound in other animal models of inflammation, such as carrageenan-induced paw edema in rodents.[10][11]

-

Conduct clinical trials in patient populations with diseases where PAF is strongly implicated, such as sepsis or acute respiratory distress syndrome.

-

Explore different formulations and delivery routes to optimize the pharmacokinetic and pharmacodynamic profile of this compound.

Conclusion

This compound is a well-characterized PAF receptor antagonist with significant anti-inflammatory properties demonstrated in a variety of preclinical models. While its clinical development has faced challenges, the robust scientific foundation of its mechanism of action and its proven in vitro and in vivo efficacy suggest that it remains a valuable tool for inflammation research and a potential therapeutic candidate for specific PAF-mediated diseases. This technical guide provides a comprehensive overview to aid researchers and drug developers in their continued exploration of this compound.

References

- 1. Platelet activating factor activates MAPK and increases in intracellular calcium via independent pathways in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammatory cell accumulation in response to intracutaneous Paf-acether: a mediator of acute and persistent inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular and Histological Profiling Reveals an Innate-Shaped Immune Microenvironment in Solitary Juvenile Polyps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The clinical and pathological histology efficacy of biological therapy for severe asthma with a phenotype of type 2 inflammation - systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Actions of PAF receptor antagonists in horses with the allergic skin disease sweet itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Nephrotoxic Potential of Israpafant: A Conceptual Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced nephrotoxicity remains a significant hurdle in clinical practice, limiting the therapeutic efficacy of numerous essential medications, including chemotherapeutic agents like cisplatin (B142131) and immunosuppressants such as cyclosporine. The pathogenesis of drug-induced kidney injury is multifaceted, often involving direct tubular toxicity, inflammation, oxidative stress, and vascular damage. Emerging research has highlighted the pivotal role of Platelet-Activating Factor (PAF), a potent phospholipid mediator, in the inflammatory cascade associated with various forms of renal injury. This has led to the investigation of PAF receptor antagonists as a potential therapeutic strategy to mitigate nephrotoxicity. Israpafant (Y-24180) is one such potent and specific PAF receptor antagonist. This technical whitepaper aims to provide a comprehensive overview of the theoretical anti-nephrotoxic effects of this compound, based on the established role of PAF in kidney disease.

The Role of Platelet-Activating Factor (PAF) in Nephrotoxicity

Platelet-Activating Factor is a powerful inflammatory mediator implicated in a wide range of pathological processes, including those affecting the kidneys. In the context of nephrotoxicity, PAF contributes to renal injury through several mechanisms:

-

Inflammatory Cell Infiltration: PAF is a potent chemoattractant for inflammatory cells such as neutrophils and macrophages. The accumulation of these cells in the renal interstitium and glomeruli leads to the release of cytotoxic enzymes and reactive oxygen species (ROS), causing direct cellular damage.

-

Increased Vascular Permeability: PAF increases the permeability of the glomerular capillaries, leading to proteinuria, a hallmark of glomerular damage.

-

Hemodynamic Alterations: PAF can induce vasoconstriction of renal arterioles, leading to a reduction in renal blood flow and glomerular filtration rate (GFR). This ischemia can further exacerbate renal injury.

-

Direct Cellular Effects: PAF can directly act on renal cells, including mesangial and tubular epithelial cells, to promote inflammatory responses and apoptosis.

Studies have shown that various forms of kidney injury, including immune-mediated glomerulonephritis and drug-induced nephrotoxicity, are associated with increased PAF production within the kidneys.

This compound: A Platelet-Activating Factor Receptor Antagonist

This compound is a thieno-triazolo-diazepine derivative that acts as a selective and orally active antagonist of the PAF receptor. By competitively binding to the PAF receptor, this compound is expected to block the downstream signaling pathways activated by PAF, thereby mitigating its pro-inflammatory and nephrotoxic effects.

Postulated Anti-Nephrotoxic Mechanisms of this compound

Based on its mechanism of action as a PAF receptor antagonist, this compound is hypothesized to exert its anti-nephrotoxic effects through the following pathways:

-

Inhibition of Inflammatory Cell Recruitment: By blocking the PAF receptor, this compound would prevent the PAF-mediated chemotaxis of neutrophils and macrophages to the site of renal injury, thereby reducing the inflammatory infiltrate and subsequent tissue damage.

-

Preservation of Glomerular Permeability: this compound is expected to counteract the PAF-induced increase in glomerular capillary permeability, leading to a reduction in proteinuria and preservation of glomerular function.

-

Improvement of Renal Hemodynamics: By antagonizing the vasoconstrictive effects of PAF on renal arterioles, this compound could help maintain renal blood flow and GFR, thus preventing ischemic injury.

-

Direct Cytoprotection: this compound may offer direct protection to renal tubular epithelial cells by inhibiting PAF-mediated inflammatory signaling and apoptosis.

The following diagram illustrates the proposed mechanism of action for this compound in ameliorating nephrotoxicity.

Caption: Conceptual pathway of this compound's anti-nephrotoxic action.

Future Directions and Research Needs

The conceptual framework presented here strongly suggests that this compound holds promise as a therapeutic agent for the prevention and treatment of drug-induced nephrotoxicity. However, to translate this potential into clinical reality, further rigorous preclinical research is imperative. Specifically, studies are needed to:

-

Generate Quantitative Data: Conduct dose-response studies of this compound in well-established animal models of cisplatin- and cyclosporine-induced nephrotoxicity to obtain quantitative data on its effects on markers of renal function (e.g., serum creatinine, BUN, GFR) and injury (e.g., proteinuria, histological scores).

-

Elucidate Detailed Mechanisms: Investigate the specific signaling pathways modulated by this compound in the context of nephrotoxicity, including its effects on inflammatory cytokine and chemokine expression, oxidative stress markers, and apoptotic pathways in renal tissue.

-

Establish Pharmacokinetics in Renal Impairment: Determine the pharmacokinetic profile of this compound in the setting of renal impairment to guide appropriate dosing strategies.

-

Comparative Efficacy Studies: Compare the anti-nephrotoxic efficacy of this compound with other PAF receptor antagonists and standard-of-care renoprotective agents.

The following diagram outlines a potential experimental workflow for investigating the anti-nephrotoxic effects of this compound.

Caption: A proposed experimental workflow for future this compound studies.

Conclusion

Methodological & Application

Application Notes and Protocols for Israpafant in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Israpafant (also known as Y-24180) is a potent and highly selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a phospholipid mediator that plays a crucial role in various physiological and pathological processes, including inflammation and thrombosis. Its receptor, PAFR, is a G-protein coupled receptor (GPCR) found on the surface of various cells, including platelets. Activation of PAFR on platelets by PAF leads to a signaling cascade that results in platelet activation, aggregation, and degranulation, contributing to thrombus formation.

These application notes provide a comprehensive guide for the use of this compound in in vitro platelet aggregation assays. The document details the mechanism of action of this compound, protocols for its use in Light Transmission Aggregometry (LTA), and expected outcomes based on its high specificity for the PAF receptor.

Mechanism of Action

This compound is a thienotriazolodiazepine derivative that functions as a competitive antagonist at the PAF receptor.[1] It binds to the receptor with high affinity, thereby preventing the binding of PAF and inhibiting its downstream signaling pathways. The signaling cascade initiated by PAF binding to its receptor on platelets involves the activation of Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Concurrently, the Gi pathway inhibits adenylyl cyclase, leading to decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). The culmination of these signaling events is the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation. This compound, by blocking the initial binding of PAF, effectively inhibits this entire cascade.

Data Presentation

| Agonist | This compound IC50 (in vitro) | Notes |

| Platelet-Activating Factor (PAF) | 0.84 nM | Potent and specific inhibition of PAF-induced human platelet aggregation. |

| ADP | Data not available | This compound is expected to have minimal to no inhibitory effect. |

| Collagen | Data not available | This compound is expected to have minimal to no inhibitory effect. |

| Thrombin | Data not available | This compound is expected to have minimal to no inhibitory effect. |

| Arachidonic Acid | Inactive | No significant inhibition of arachidonic acid-induced effects.[1] |

| Histamine, Serotonin, Acetylcholine, Bradykinin, Leukotriene D4 | Inactive or weakly active | No significant inhibition of bronchoconstriction induced by these agents, suggesting high specificity for the PAF receptor.[1] |

Note: The lack of specific IC50 values for ADP, collagen, and thrombin in platelet aggregation assays in the reviewed literature underscores the reported high specificity of this compound for the PAF receptor. Researchers are encouraged to perform their own comprehensive agonist panels to confirm this specificity within their experimental setup.

Experimental Protocols

The following is a detailed protocol for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation using Light Transmission Aggregometry (LTA).

Materials and Reagents

-

This compound (Y-24180)

-

Platelet-Activating Factor (PAF)

-

Other platelet agonists (e.g., ADP, Collagen, Thrombin)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3.2% or 3.8% Sodium Citrate (B86180) solution

-

Tyrode's buffer (or similar physiological buffer)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Aggregometer cuvettes with stir bars

-

Calibrated pipettes

Equipment

-

Light Transmission Aggregometer

-

Clinical centrifuge

-

Water bath or incubator at 37°C

-

pH meter

Preparation of Reagents

-

This compound Stock Solution: Due to its likely poor water solubility, this compound should be dissolved in a suitable organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). It is crucial to keep the final concentration of DMSO in the assay below 0.5% to avoid solvent-induced effects on platelets.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.

-

Agonist Solutions: Prepare stock solutions of PAF and other agonists in their respective recommended solvents and dilute them to the desired working concentrations in the assay buffer.

Blood Collection and PRP/PPP Preparation

-

Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.

-

Mix the blood gently with 1/10th volume of sodium citrate anticoagulant.

-

To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

-

Carefully aspirate the upper layer of PRP and store it at room temperature.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes.

-

Aspirate the supernatant, which is the PPP.

Light Transmission Aggregometry (LTA) Procedure

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibration:

-

Pipette a known volume of PPP into an aggregometer cuvette to set the 100% light transmission baseline.

-

Pipette the same volume of PRP into another cuvette to set the 0% light transmission baseline.

-

-

Assay Procedure:

-

Pipette PRP into pre-warmed cuvettes containing a stir bar.

-

Add the vehicle control (e.g., buffer with the same final concentration of DMSO as the this compound samples) or different concentrations of this compound to the PRP.

-

Incubate the mixture for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.

-

Add the agonist (e.g., PAF) to initiate platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each condition.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

-

Mandatory Visualizations

Caption: PAF Receptor Signaling Pathway in Platelets.

Caption: Experimental Workflow for LTA with this compound.

References

- 1. Suppressive effects of Y-24180, a receptor antagonist to platelet activating factor (PAF), on antigen-induced asthmatic responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Israpafant in In Vivo Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Israpafant, also known as Y-24180, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a key phospholipid mediator implicated in a variety of inflammatory and allergic responses. By blocking the PAF receptor, this compound effectively inhibits the downstream signaling cascades that lead to inflammation, making it a valuable tool for in vivo studies of inflammatory processes. This compound is a thienotriazolodiazepine derivative, a class of compounds known for their high affinity and specificity for the PAF receptor.[1] Its efficacy has been demonstrated in various preclinical models of inflammation, including allergic cutaneous reactions and pulmonary eosinophilia.

These application notes provide detailed protocols for the use of this compound in common in vivo inflammation models, along with summarized quantitative data from relevant studies to facilitate experimental design and data interpretation.

Mechanism of Action

Platelet-Activating Factor (PAF) exerts its pro-inflammatory effects by binding to its specific G-protein coupled receptor (GPCR) on the surface of various immune and endothelial cells. This binding initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). Concurrently, PAF receptor activation stimulates the mitogen-activated protein kinase (MAPK) pathway. The culmination of these signaling events is the activation of transcription factors, such as NF-κB, which orchestrate the expression of pro-inflammatory genes, leading to the production of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. This results in key inflammatory responses such as increased vascular permeability, edema, and the recruitment and activation of leukocytes, particularly eosinophils.

This compound acts as a competitive antagonist at the PAF receptor, preventing PAF from binding and thereby inhibiting the initiation of this inflammatory cascade.

Quantitative Data

The following tables summarize the quantitative data for this compound (Y-24180) from in vivo studies.

Table 1: Efficacy of this compound in a Mouse Model of Allergic Cutaneous Reaction

| Treatment Group | Dose (mg/kg, p.o.) | Immediate Phase Reaction Inhibition (%) | Late Phase Reaction Inhibition (%) |

| This compound (Y-24180) | 1 | Not specified | Suppressed |

| This compound (Y-24180) | 10 | Suppressed | Suppressed |

Data adapted from a study on IgE-mediated cutaneous reactions in mice.[2] The administration was once at 10 mg/kg or twice at 1 to 10 mg/kg.

Table 2: Efficacy of this compound in a Mouse Model of Allergic Pulmonary Eosinophilia

| Treatment Group | Dose (mg/kg/day, p.o.) | Eosinophil Infiltration Inhibition | IL-5 Release Inhibition |

| This compound (Y-24180) | 0.3 | Dose-dependent suppression | Not significant |

| This compound (Y-24180) | 1 | Dose-dependent suppression | Not significant |

| This compound (Y-24180) | 3 | Dose-dependent suppression | Suppressed |

Data adapted from a study on antigen-induced eosinophil infiltration in the bronchoalveolar lavage fluid of mice.[3]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the anti-inflammatory activity of compounds in an acute inflammatory setting.

Materials:

-

This compound (Y-24180)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or calipers

-

Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g)

-

Syringes and needles

Protocol:

-

Animal Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 1-10 mg/kg) 60 minutes before the carrageenan injection. The control group should receive the vehicle alone.

-

Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal and at each time point. The percentage inhibition of edema by this compound is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

(Optional) Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.

Zymosan-Induced Peritonitis in Mice

This model is used to study the acute inflammatory response, particularly leukocyte migration.

Materials:

-

This compound (Y-24180)

-

Vehicle (e.g., sterile saline)

-

Zymosan A (1 mg/mL in sterile saline)

-

Phosphate-buffered saline (PBS) containing EDTA

-

Hemocytometer or automated cell counter

-

Microscope slides and staining reagents (e.g., Wright-Giemsa)

-

Male Swiss albino mice (20-25 g)

-

Syringes and needles

Protocol:

-

Animal Acclimatization: As described in the previous protocol.

-

Drug Preparation and Administration: Prepare a solution or suspension of this compound in the chosen vehicle. Administer this compound (e.g., 1-10 mg/kg, i.p. or p.o.) 30-60 minutes before the zymosan injection. The control group receives the vehicle.

-

Induction of Peritonitis: Inject 1 mL of zymosan A solution (1 mg/mL) intraperitoneally into each mouse.

-

Peritoneal Lavage: At a predetermined time point (e.g., 4 or 24 hours) after zymosan injection, euthanize the mice by cervical dislocation. Inject 5 mL of cold PBS with EDTA into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal fluid.

-

Leukocyte Quantification: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

-

Differential Cell Count: Prepare cytospin slides from the peritoneal fluid and stain with Wright-Giemsa. Perform a differential count of neutrophils, macrophages, and other leukocytes under a light microscope.

-

Data Analysis: Express the results as the total number of leukocytes and the number of specific leukocyte populations per peritoneal cavity. Calculate the percentage inhibition of leukocyte migration by this compound compared to the control group.

-

Optional Cytokine Analysis: The supernatant from the peritoneal lavage fluid can be collected after centrifugation and used to measure the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines by ELISA.

Formulation and Administration Notes

-

Oral Administration (p.o.): this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) or a mixture of polyethylene (B3416737) glycol (PEG) and water. Ensure the suspension is homogenous before each administration.

-

Intraperitoneal Administration (i.p.): For intraperitoneal injection, this compound can be dissolved in a vehicle such as sterile saline, potentially with a small amount of a solubilizing agent like DMSO, followed by dilution with saline to minimize toxicity. The final concentration of the solubilizing agent should be kept low and consistent across all groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the PAF receptor in various in vivo models of inflammation. The protocols outlined in these application notes provide a starting point for researchers to design and execute robust preclinical studies. It is recommended to perform dose-response studies to determine the optimal concentration of this compound for each specific model and experimental condition. Further characterization of its effects on a broader range of inflammatory mediators will continue to elucidate its therapeutic potential.

References

- 1. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]

- 2. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Israpafant (Apafant) in Experimental Allergic Conjunctivitis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic conjunctivitis is a prevalent ocular inflammatory condition mediated by a complex interplay of immune cells and inflammatory mediators. Platelet-activating factor (PAF) has been identified as a key mediator in the pathogenesis of allergic reactions, contributing to the recruitment and activation of eosinophils, which are hallmark cells in the chronic phase of allergic inflammation. Israpafant (also referred to as Apafant (B1666065) in the cited literature) is a potent and selective antagonist of the PAF receptor. These application notes provide a comprehensive overview of the use of this compound in preclinical, experimental models of allergic conjunctivitis, detailing its mechanism of action, protocols for in vivo studies, and a summary of its efficacy.

Note on nomenclature: The scientific literature predominantly refers to the compound used in these studies as Apafant. It is presented here as this compound (Apafant) to align with the user's query.

Mechanism of Action

This compound exerts its anti-allergic effects by competitively blocking the binding of platelet-activating factor (PAF) to its receptor (PAF-R) on the surface of various immune cells, particularly eosinophils. In the context of allergic conjunctivitis, allergen challenge leads to the release of PAF, which then triggers a signaling cascade in eosinophils, resulting in their activation and the release of pro-inflammatory mediators. By inhibiting the PAF receptor, this compound effectively attenuates eosinophil activation and the subsequent inflammatory response.[1][2][3]

Signaling Pathway of PAF Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by PAF and the inhibitory action of this compound.

Caption: PAF signaling pathway in eosinophils and its inhibition by this compound.

Quantitative Data Summary